molecular formula C10H11ClO B1364835 2-Chloro-1-(4-methylphenyl)-1-Propanone CAS No. 69673-92-3

2-Chloro-1-(4-methylphenyl)-1-Propanone

Cat. No.: B1364835
CAS No.: 69673-92-3
M. Wt: 182.64 g/mol
InChI Key: AVMPEHALQVCQQQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methylphenyl)-1-Propanone is an organic compound with the molecular formula C10H11ClO. It is a chlorinated ketone that features a chloro group and a methylphenyl group attached to a propanone backbone. This compound is of interest in various chemical and industrial applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylphenyl)-1-Propanone typically involves a Friedel-Crafts acylation reaction. One common method is the reaction of 4-methylacetophenone with thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired chlorinated ketone .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reaction but is optimized for large-scale production with considerations for safety, efficiency, and waste management .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methylphenyl)-1-Propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(4-methylphenyl)-1-Propanone is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methylphenyl)-1-Propanone involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the electronic effects of the chloro and methylphenyl groups, which modulate its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-methylphenyl)-1-Propanone is unique due to the presence of both a chloro group and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-chloro-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMPEHALQVCQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397589
Record name 2-Chloro-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69673-92-3
Record name 2-Chloro-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Chloro-1-(4-methylphenyl)-1-Propanone in the synthesis of Loxoprofen Sodium?

A1: this compound serves as a crucial intermediate in the synthesis of Loxoprofen Sodium []. The research paper describes a novel synthetic route for Loxoprofen Sodium, a non-steroidal anti-inflammatory drug (NSAID). This process utilizes this compound as a starting point, which undergoes a series of reactions including ketal formation, hydrolysis, bromination, and coupling with other intermediates to ultimately yield Loxoprofen Sodium. This synthetic strategy offers a potentially more efficient and cost-effective approach compared to previous methods.

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